RP-64477
Description
Overview of RP-64477 as a Synthetic Benzamide (B126) Compound in Chemical Biology
This compound is a synthetic chemical compound characterized as a benzamide derivative nih.govlookchem.comontosight.ai. Its chemical name is N-butyl-3-(4-(decyloxy)benzamido)-4-(methylthio)benzamide nih.govlookchem.combldpharm.com. Within the field of chemical biology, this compound has garnered attention primarily for its potent inhibitory activity against the enzyme Acyl-coenzyme A:cholesterol O-acyltransferase (ACAT) nih.govarctomsci.commedchemexpress.comselleckchem.comtargetmol.cominvivochem.cn. This specific activity positions this compound as a valuable tool for investigating the biological roles of ACAT and the broader implications of cholesterol esterification in various physiological and pathological processes.
Significance of Acyl-coenzyme A:cholesterol O-acyltransferase (ACAT) Inhibition in Pharmacological Discovery
Acyl-coenzyme A:cholesterol O-acyltransferase (ACAT), also known as Sterol O-acyltransferase (SOAT), is an enzyme embedded in the endoplasmic reticulum membrane that catalyzes the intracellular esterification of cholesterol nih.gov. This process is crucial for several aspects of cholesterol homeostasis, including the storage of excess free cholesterol as cholesteryl esters within cytoplasmic lipid droplets and the assembly and secretion of apolipoprotein B-containing lipoproteins nih.gov. In mammals, two isoforms of ACAT have been identified: ACAT1 and ACAT2 nih.gov. ACAT1 is widely distributed in various tissues, including macrophages and adrenal glands, while ACAT2 is predominantly found in the liver and intestine nih.govpatsnap.com.
Inhibition of ACAT activity holds significant pharmacological interest due to its involvement in diseases linked to dysregulated cholesterol metabolism, particularly atherosclerosis nih.govpatsnap.commdpi.comresearchgate.net. ACAT1 is implicated in the accumulation of cholesteryl esters in macrophage foam cells, a key event in the development of atherosclerotic plaques patsnap.commdpi.com. Inhibiting ACAT1 is hypothesized to reduce cholesterol accumulation in these lesions mdpi.com. ACAT2, located in the intestine and liver, plays a vital role in dietary cholesterol absorption and the production of hepatic very low-density lipoprotein (VLDL) nih.govmdpi.com. Therefore, inhibiting ACAT2 is considered a strategy to reduce cholesterol absorption and circulating cholesterol levels mdpi.com. Beyond atherosclerosis, ACAT inhibition has been explored for its potential therapeutic relevance in other conditions, including certain neurodegenerative diseases and possibly cancer, where altered cholesterol metabolism is observed nih.govpatsnap.comresearchgate.net.
Current Landscape of Lipid Metabolism Modulators in Disease Therapeutics
Lipid metabolism is a complex network of pathways involving the synthesis, storage, transport, and breakdown of lipids. Dysregulation of these pathways is implicated in a wide range of diseases, including cardiovascular disorders, metabolic syndrome, certain neurological conditions like Alzheimer's disease, and cancer nih.govnih.govmdpi.comfrontiersin.orgbinasss.sa.cr. Consequently, modulating lipid metabolism has become a significant area of therapeutic research mdpi.comfrontiersin.org.
Current therapeutic strategies targeting lipid metabolism include various classes of drugs. Statins, for instance, inhibit HMG-CoA reductase, a key enzyme in cholesterol synthesis frontiersin.org. Other approaches involve targeting enzymes involved in fatty acid synthesis or oxidation, modulating lipoprotein metabolism, and influencing lipid droplet formation and turnover mdpi.comfrontiersin.orgbinasss.sa.cr. The development of modulators for specific lipid metabolic pathways, such as ACAT inhibition, represents an ongoing effort to develop targeted therapies for these complex diseases nih.govpatsnap.commdpi.comresearchgate.net. Research is also exploring the potential of natural compounds and epigenetic modulators to influence lipid metabolism mdpi.combinasss.sa.cr.
Research Objectives and Scope of the Review Pertaining to this compound
This review focuses specifically on the chemical compound this compound, examining its characterization as a synthetic benzamide and detailing its activity as a potent inhibitor of ACAT. The objective is to consolidate available research findings regarding its in vitro and in vivo effects related to ACAT inhibition and its impact on cholesterol metabolism as reported in scientific literature. The scope is strictly limited to the chemical and biological properties of this compound and its observed effects within the context of ACAT inhibition and lipid metabolism, based on the provided search results. This includes its inhibitory potency in different tissue and cell preparations and its effects on cholesterol absorption and plasma cholesterol levels in animal models.
Structure
2D Structure
Properties
IUPAC Name |
N-butyl-3-[(4-decoxybenzoyl)amino]-4-methylsulfanylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H42N2O3S/c1-4-6-8-9-10-11-12-13-21-34-25-17-14-23(15-18-25)29(33)31-26-22-24(16-19-27(26)35-3)28(32)30-20-7-5-2/h14-19,22H,4-13,20-21H2,1-3H3,(H,30,32)(H,31,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZMWNRSILHTVFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C(=O)NCCCC)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H42N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135239-65-5 | |
| Record name | RP-64477 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135239655 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | RP-64477 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K10EML8B3S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Research Findings on Rp 64477
Primary Target Identification: Acyl-coenzyme A:cholesterol O-acyltransferase (ACAT) Inhibition
The principal molecular target of this compound is Acyl-coenzyme A:cholesterol O-acyltransferase (ACAT), an enzyme critical for the esterification of cholesterol. medchemexpress.comnih.govbiorbyt.comglpbio.com this compound has demonstrated potent inhibitory activity against ACAT in a variety of tissue preparations, including those from the intestine, liver, adrenal glands, and arteries across multiple animal species. nih.gov The concentration of this compound required to inhibit 50% of ACAT activity (IC50) has been observed to be in the nanomolar range, varying from 6 to 283 nM in animal tissues. medchemexpress.comnih.gov
In human cell lines, this compound also shows significant, albeit slightly less potent, inhibitory effects. Specifically, the IC50 values for ACAT inhibition have been recorded as 113 nM in the intestinal cell line Caco-2, 180 nM in the monocytic cell line THP-1, and 503 nM in the hepatic cell line HepG2. nih.govselleckchem.com
Table 1: IC50 Values of this compound for ACAT Inhibition in Human Cell Lines
| Cell Line | Cell Type | IC50 (nM) |
|---|---|---|
| Caco-2 | Intestinal | 113 nih.govselleckchem.com |
| THP-1 | Monocytic | 180 nih.govselleckchem.com |
| HepG2 | Hepatic | 503 nih.govselleckchem.com |
Specificity of this compound for ACAT Isoforms (e.g., ACAT1, ACAT2)
The ACAT enzyme exists in two main isoforms, ACAT1 and ACAT2, which have distinct tissue distributions and functional roles. nih.govresearchgate.net ACAT1 is found ubiquitously in various tissues, including macrophages, and is thought to play a "housekeeping" role in preventing the buildup of toxic free cholesterol within cells. researchgate.netnih.gov In contrast, ACAT2 is primarily located in the intestines and liver, where it is involved in the absorption of dietary cholesterol and the assembly of lipoproteins. nih.govnih.gov While the available literature extensively documents this compound as a potent ACAT inhibitor, specific studies detailing its differential inhibitory activity against the ACAT1 and ACAT2 isoforms are not prevalent in the provided search results. Therefore, a precise quantification of this compound's specificity for each isoform cannot be definitively stated.
Kinetic Characterization of ACAT Inhibition by this compound (e.g., non-competitive with oleoyl-CoA)
Kinetic studies have provided insight into the mechanism by which this compound inhibits ACAT. Research conducted on a rabbit intestinal enzyme preparation has shown that the inhibition by this compound is non-competitive with respect to the substrate oleoyl-CoA. nih.govshlmai.net This indicates that this compound does not bind to the same active site as oleoyl-CoA, but rather to a different site on the enzyme. This binding event likely induces a conformational change in the enzyme, which in turn reduces its catalytic efficiency without directly competing with the substrate for binding.
Exploration of Other Reported or Potential Molecular Targets and Pathways
While ACAT is the primary target of this compound, it is important to evaluate its potential interactions with other molecular pathways and related enzymes to fully understand its pharmacological profile.
Investigation into Phosphoinositide 3-Kinase (PI3K) Pathway Modulation by this compound
The Phosphoinositide 3-Kinase (PI3K) signaling pathway is a crucial regulator of numerous cellular processes, including cell growth, survival, and metabolism. nih.govamegroups.org Dysregulation of this pathway is implicated in various diseases. carislifesciences.comencyclopedia.pub At present, the direct modulation of the PI3K pathway by this compound has not been reported in the scientific literature found. The primary focus of existing research has been on its role as an ACAT inhibitor.
Evaluation of this compound's Activity on Related Esterases (e.g., PCEH, LCAT)
To assess the selectivity of this compound, its activity against other related esterases has been examined. Studies have shown that this compound does not exhibit inhibitory activity against rat pancreatic cholesteryl ester hydrolase (PCEH) at concentrations up to 200 μM. medchemexpress.comarctomsci.com Similarly, no inhibition of lecithin-cholesterol acyltransferase (LCAT) was observed at test concentrations up to 20 μM. medchemexpress.comarctomsci.com This demonstrates a high degree of selectivity of this compound for the ACAT enzyme over these other cholesterol-metabolizing enzymes.
In Vitro Pharmacological Characterization of Rp 64477
Cellular Efficacy in Human Cell Lines
The inhibitory activity of RP-64477 on ACAT has been evaluated in several human cell lines, representing key tissues involved in cholesterol metabolism. The potency of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
Assessment of ACAT Activity Inhibition in Human Intestinal (CaCo-2) Cell Models
In the human intestinal cell line, CaCo-2, which serves as a model for intestinal cholesterol absorption, this compound demonstrated significant inhibitory effects on ACAT activity. Studies have determined the IC50 value of this compound in this cell line to be 113 nM medchemexpress.comselleckchem.com. This indicates a high level of potency in inhibiting the esterification of cholesterol in an intestinal setting.
Assessment of ACAT Activity Inhibition in Human Hepatic (HepG2) Cell Models
The human hepatic cell line, HepG2, is a widely used model for studying liver function and lipid metabolism. In this model, this compound was found to inhibit ACAT activity with an IC50 value of 503 nM medchemexpress.comselleckchem.com.
Assessment of ACAT Activity Inhibition in Human Monocytic (THP-1) Cell Models
In the human monocytic cell line, THP-1, which is a model for monocytes and macrophages, the inhibitory potency of this compound on ACAT activity was determined to have an IC50 of 180 nM medchemexpress.comselleckchem.com. Macrophage ACAT is implicated in the formation of foam cells, a key event in the development of atherosclerosis.
Interactive Data Table: Cellular Efficacy of this compound in Human Cell Lines
| Cell Line | Cell Type | IC50 (nM) |
| CaCo-2 | Human Intestinal | 113 |
| HepG2 | Human Hepatic | 503 |
| THP-1 | Human Monocytic | 180 |
Comparative Analysis of this compound's Potency Across Diverse Cellular Systems and Animal Tissues
A comparative analysis of the inhibitory potency of this compound reveals its effectiveness across various biological systems. In vitro studies using tissue preparations from a range of animal species have shown that the IC50 values for ACAT inhibition fall within a range of 6 to 283 nM medchemexpress.com. Notably, these studies have indicated no obvious differences in potency that are dependent on the species or the tissue type, suggesting a broad and consistent inhibitory profile in animal models medchemexpress.com.
When comparing the potency in animal tissues to that in human cell lines, the IC50 values observed in the human intestinal (CaCo-2, 113 nM) and monocytic (THP-1, 180 nM) cell lines fall within the range of potency seen in animal tissues. However, the potency in the human hepatic cell line (HepG2, 503 nM) appears to be slightly lower than the upper end of the range reported for animal tissues. This suggests that while this compound is a potent ACAT inhibitor across various systems, there may be some cell-type-specific variations in its activity.
In Vivo Pharmacological Characterization of Rp 64477 in Preclinical Models
Impact on Cholesterol Absorption and Metabolism
RP-64477 has been investigated in preclinical models to determine its efficacy in reducing cholesterol absorption and altering cholesterol metabolism, primarily through the inhibition of ACAT. This enzyme plays a crucial role in the esterification of cholesterol, a key step in its absorption from the intestine and its storage in various tissues.
Effects in Cholesterol/Cholic Acid-Fed Rodent Models
In studies involving rats fed a diet supplemented with cholesterol and cholic acid to induce hypercholesterolemia, administration of this compound demonstrated a significant impact on plasma cholesterol levels. Dietary incorporation of this compound led to a marked reduction in plasma cholesterol. Specifically, at dietary concentrations of 0.01% and 0.03% (w/w), this compound reduced plasma cholesterol levels by 29% and 61%, respectively. medchemexpress.com These findings indicate a potent dose-dependent effect of the compound on cholesterol metabolism in this rodent model. Notably, the food consumption of the animals was not affected by the inclusion of this compound in their diet. medchemexpress.com
Interactive Data Table: Effect of this compound on Plasma Cholesterol in Hypercholesterolemic Rats
| Dietary Concentration of this compound (w/w) | Plasma Cholesterol Reduction (%) |
| 0.01% | 29% |
| 0.03% | 61% |
Effects in Cholesterol-Fed Rabbit Models
Pharmacodynamic Assessments of ACAT Inhibition in Animal Tissues
This compound is a potent inhibitor of ACAT, with demonstrated activity in various tissue preparations and cell lines. In vitro studies have shown its inhibitory potency across a range of species, with IC50 values for animal tissues falling within the range of 6 to 283 nM. medchemexpress.com This suggests no significant species- or tissue-specific differences in its direct inhibitory action.
The pharmacodynamic effects of this compound are expected to be most pronounced in tissues with high ACAT expression and activity, which include the intestine, liver, adrenal glands, and arteries. In human cell lines, this compound has shown potent inhibitory activity in intestinal (Caco-2), hepatic (HepG2), and monocytic (THP-1) cells, with IC50 values of 113 nM, 503 nM, and 180 nM, respectively. abmole.cn
Intestinal: In the intestine, ACAT2 is the predominant isoform and is responsible for esterifying dietary and biliary cholesterol, a necessary step for its absorption. Inhibition of intestinal ACAT by this compound would be expected to reduce the absorption of dietary cholesterol.
Hepatic: The liver expresses both ACAT1 and ACAT2. Hepatic ACAT2 is involved in the assembly and secretion of very low-density lipoproteins (VLDL). By inhibiting hepatic ACAT, this compound could potentially decrease the secretion of atherogenic lipoproteins.
Adrenal: The adrenal glands have high levels of ACAT1, which is involved in the storage of cholesterol esters for steroid hormone synthesis.
Arterial: Within the arterial wall, ACAT1 is the primary isoform found in macrophages. Its activity contributes to the formation of foam cells, a hallmark of atherosclerotic plaques, by promoting the storage of excess cholesterol as cholesteryl esters. Inhibition of ACAT1 in this context could therefore have direct anti-atherosclerotic effects.
While in vivo pharmacodynamic studies specifically assessing ACAT inhibition by this compound in these tissues are not detailed in the available literature, the in vitro potency suggests that the compound has the potential to exert significant effects in these key tissues involved in cholesterol metabolism and atherosclerosis.
Considerations for Systemic Exposure and Bioavailability in Preclinical Investigations
Specific data regarding the systemic exposure and bioavailability of this compound in preclinical animal models are not provided in the currently available information. However, these are critical parameters for the in vivo efficacy of any orally administered therapeutic agent.
For an ACAT inhibitor like this compound, achieving adequate systemic exposure is necessary to inhibit ACAT in target tissues beyond the intestine, such as the liver and arterial walls. The bioavailability of a compound, which is the fraction of an administered dose that reaches the systemic circulation, is influenced by factors such as absorption, first-pass metabolism, and solubility.
Given that this compound has demonstrated significant in vivo efficacy in reducing plasma cholesterol when administered orally in the diet to rats, it can be inferred that the compound possesses sufficient oral bioavailability to exert its pharmacological effects in this species. However, without specific pharmacokinetic data, it is not possible to detail its absorption, distribution, metabolism, and excretion (ADME) profile. Further preclinical investigations would be necessary to fully characterize the systemic exposure and bioavailability of this compound in relevant animal models to support its further development.
Therapeutic Potential of Rp 64477 in Disease Pathogenesis Models
Cardiovascular Disease Research Paradigms
The role of lipid metabolism in the development of cardiovascular diseases is well-established, making it a primary focus for therapeutic intervention. nih.gov The inhibition of the ACAT enzyme, a key regulator of cholesterol homeostasis, has been a significant area of interest in cardiovascular research.
Evaluation in Atherosclerosis Models
Atherosclerosis, a primary cause of cardiovascular disease, is characterized by the buildup of lipids, cholesterol, and other substances in and on the artery walls, forming plaques. nih.govportico.org The enzyme ACAT is involved in this process by promoting the accumulation of cholesteryl esters within macrophages in the arterial wall, leading to the formation of foam cells, a hallmark of atherosclerotic lesions. portico.org
RP-64477, as a potent ACAT inhibitor, has been investigated for its potential to mitigate atherosclerosis. nih.govresearchgate.net By blocking ACAT, this compound can theoretically reduce the storage of cholesterol in macrophages, thereby preventing foam cell formation and slowing the progression of atherosclerotic plaques. portico.org Research in various animal models has been crucial in understanding the potential anti-atherosclerotic effects of ACAT inhibitors. researchgate.net The development of this compound reached Phase II clinical trials, indicating some level of investigation into its therapeutic potential. portico.org
Table 1: Research Findings on this compound in Cardiovascular Disease Models
| Area of Research | Mechanism of Action | Potential Therapeutic Effect | Supporting Evidence |
|---|---|---|---|
| Atherosclerosis | Inhibition of Acyl-coenzyme A:cholesterol O-acyltransferase (ACAT) nih.govresearchgate.net | Reduction of foam cell formation and atherosclerotic plaque development. portico.org | Investigated in various animal tissue preparations; reached Phase II in clinical development. researchgate.netportico.org |
| Hypercholesterolemia | Inhibition of intestinal ACAT, leading to reduced cholesterol absorption. portico.org | Lowering of plasma cholesterol levels. nih.govportico.org | ACAT inhibitors are explored as a therapeutic strategy for hypercholesterolemia. nih.govportico.org |
Relevance to Hypercholesterolemia Management
Hypercholesterolemia, or high blood cholesterol, is a major risk factor for atherosclerosis and subsequent cardiovascular events. nih.gov The management of hypercholesterolemia often involves therapies that reduce the absorption of dietary cholesterol or inhibit its synthesis in the body. portico.org ACAT plays a significant role in the absorption of cholesterol in the intestines. portico.org
By inhibiting intestinal ACAT, this compound has the potential to decrease the absorption of dietary cholesterol, thereby contributing to the lowering of plasma cholesterol levels. portico.org This mechanism makes ACAT inhibitors like this compound a subject of interest in the management of hypercholesterolemia. nih.gov The potential of ACAT inhibitors to serve as hypolipidemic agents has been a key driver of their development. portico.org
Metabolic Disorder Investigations
Dysregulation of lipid metabolism is central to several metabolic disorders. The role of ACAT in lipid storage and metabolism suggests that its inhibition could have therapeutic implications in conditions beyond cardiovascular disease.
Implications for Fatty Liver Disease (NAFLD/NASH) Research
Non-alcoholic fatty liver disease (NAFLD) and its more severe form, non-alcoholic steatohepatitis (NASH), are characterized by the accumulation of fat in the liver. nih.gov This hepatic lipid accumulation can lead to inflammation, fibrosis, and cirrhosis. Abnormal lipid metabolism is a key driver of NAFLD and NASH pathogenesis. nih.gov
As an inhibitor of ACAT, this compound has relevance in the context of NAFLD/NASH research. The enzyme ACAT is involved in the synthesis of triglycerides and the storage of lipids in liver cells. selleckchem.com Inhibition of ACAT in hepatic cells could potentially reduce the accumulation of these lipids, thereby alleviating the primary characteristic of fatty liver disease. selleckchem.comselleck.cn
Relevance to Diabetes Research
The link between lipid metabolism and diabetes, particularly type 2 diabetes, is well-documented. nih.gov Insulin resistance, a hallmark of type 2 diabetes, is often associated with elevated levels of free fatty acids and abnormal lipid accumulation in various tissues. nih.gov
The potential of ACAT inhibitors like this compound in diabetes research stems from their ability to modulate lipid metabolism. adooq.comadooq.com By influencing cellular lipid handling and storage, these compounds could potentially impact insulin sensitivity and glucose metabolism. googleapis.com The broader therapeutic utility of compounds that target lipid metabolism is an active area of investigation in diabetes research. adooq.comadooq.com
Table 2: Research Context of this compound in Metabolic Disorders
| Disease Model | Role of ACAT | Potential Implication of this compound |
|---|---|---|
| NAFLD/NASH | Involved in hepatic lipid storage and triglyceride synthesis. selleckchem.com | May reduce lipid accumulation in liver cells. selleckchem.comselleck.cn |
| Diabetes | Part of the broader lipid metabolism network linked to insulin resistance. nih.gov | Potential to modulate lipid-induced effects on glucose metabolism. adooq.comadooq.comgoogleapis.com |
Exploration in Oncological Research Contexts
Recent research has highlighted the importance of metabolic reprogramming, including altered lipid metabolism, as a hallmark of cancer. nih.gov Cancer cells often exhibit enhanced lipid synthesis and uptake to support their rapid proliferation and growth. nih.gov
The inhibition of key enzymes in lipid metabolic pathways is being explored as a potential anti-cancer strategy. As an inhibitor of ACAT, this compound falls within this area of oncological research. The enzyme ACAT's role in managing cellular cholesterol can be co-opted by cancer cells to support membrane synthesis and signaling. Therefore, inhibiting ACAT could potentially disrupt these processes and hinder tumor growth.
While direct studies linking this compound to the PI3K pathway were not identified, this pathway is a central regulator of cell growth and metabolism, and it is known to influence lipid metabolism. The broader investigation of metabolic targets in cancer, including enzymes like ACAT, remains a promising field of study.
Table 3: Oncological Research Context for this compound
| Concept | Relevance of ACAT Inhibition | Potential Therapeutic Strategy |
|---|---|---|
| Lipid Metabolism in Cancer | Cancer cells exhibit dysregulated lipid metabolism for growth; ACAT is involved in cholesterol esterification. nih.gov | Inhibition of ACAT by this compound could disrupt the lipid supply for cancer cell proliferation. |
| PI3K Pathway | A key regulator of cellular metabolism, including lipid synthesis. | While not directly linked, targeting metabolic enzymes like ACAT could complement strategies aimed at pathways like PI3K. |
Comparative Efficacy of this compound Against Other ACAT Inhibitors in Preclinical Studies
The therapeutic potential of Acyl-CoA: Cholesterol Acyltransferase (ACAT) inhibitors has been explored in numerous preclinical studies, aiming to mitigate the progression of diseases such as atherosclerosis. While direct comparative efficacy studies between this compound and other ACAT inhibitors are not extensively documented in publicly available literature, an examination of individual preclinical data provides insights into their respective bioactivities.
In Vitro Inhibitory Activity of this compound
This compound has demonstrated potent inhibitory effects on ACAT in various human cell lines. The half-maximal inhibitory concentrations (IC50) indicate its capacity to block cholesterol esterification, a key process in foam cell formation.
| Cell Line | Cell Type | IC50 (nM) |
|---|---|---|
| CaCo-2 | Intestinal | 113 |
| THP-1 | Monocytic | 180 |
| HepG2 | Hepatic | 503 |
In Vivo Efficacy of this compound in Animal Models
Preclinical studies in animal models have shown the potential of this compound to modulate plasma cholesterol levels, a critical factor in the pathogenesis of atherosclerosis. In cholesterol/cholic acid-fed rats, dietary administration of this compound led to a significant dose-dependent reduction in plasma cholesterol.
| Dietary Concentration (% w/w) | Reduction in Plasma Cholesterol (%) |
|---|---|
| 0.01% | 29% |
| 0.03% | 61% |
Preclinical Efficacy of Other ACAT Inhibitors
Several other ACAT inhibitors have been evaluated in preclinical models for their anti-atherosclerotic properties.
Avasimibe (CI-1011): In ApoE*3-Leiden mice fed a high-cholesterol diet, avasimibe treatment resulted in a 92% reduction in atherosclerotic lesion area compared to the high-cholesterol control group nih.gov. This effect was attributed to a significant lowering of plasma cholesterol by 56% nih.gov.
Pactimibe: In Watanabe heritable hyperlipidemic (WHHL) rabbits, pactimibe demonstrated a tendency to reduce intimal thickening in thoracic aortic lesions. Histopathological analysis revealed beneficial changes in plaque composition, including a significant increase in smooth muscle cell and collagen fiber area, alongside a trend towards reduced macrophage infiltration nih.gov.
CI-976: In hypercholesterolemic New Zealand White rabbits, CI-976 prevented the accumulation of monocyte-macrophages in pre-established iliac-femoral lesions and reduced the foam cell area by 27-29% nih.gov. Furthermore, it blunted the development of thoracic aortic fatty streak-like lesions and decreased cholesteryl ester enrichment by 46% nih.gov.
While these findings highlight the potential of various ACAT inhibitors in preclinical settings, the absence of direct comparative studies with this compound necessitates further research to establish a definitive efficacy hierarchy.
Challenges and Future Directions in Rp 64477 Research
Optimization Strategies for Improved Systemic Bioavailability and Pharmacokinetic Profiles
A significant challenge in the development of RP-64477 and other lipophilic ACAT inhibitors is their low systemic bioavailability. nih.gov The inherent physicochemical properties of these compounds often lead to poor absorption and rapid metabolism, limiting their therapeutic efficacy. To address this, a variety of formulation strategies are being explored to enhance the oral bioavailability of such lipophilic drugs.
Advanced Formulation Approaches:
Lipid-Based Formulations: These strategies, including the use of self-emulsifying drug delivery systems (SEDDS), can improve the solubility and absorption of lipophilic compounds. nih.gov By maintaining the drug in a dissolved state within the gastrointestinal tract, these formulations can bypass the slow dissolution process that often limits absorption. nih.gov
Amorphous Solid Dispersions: This technique involves dispersing the drug in a polymer matrix to create a solid solution, which can enhance the dissolution rate and absorption.
Nanoparticle Formulations: Reducing the particle size of the drug to the nanoscale can significantly increase its surface area, leading to improved dissolution and bioavailability.
The table below summarizes some of the key formulation strategies that could be applied to improve the pharmacokinetic profile of compounds like this compound.
| Strategy | Mechanism of Bioavailability Enhancement | Key Advantages |
| Lipid-Based Formulations (e.g., SEDDS) | Improves solubility and facilitates absorption through the lymphatic system, potentially avoiding first-pass metabolism. nih.gov | Enhanced absorption, protection from degradation. nih.gov |
| Amorphous Solid Dispersions | Increases the dissolution rate by preventing the drug from crystallizing. | Improved solubility and dissolution. |
| Nanoparticle Engineering | Increases the surface area of the drug, leading to faster dissolution. | Enhanced dissolution rate and bioavailability. |
Future research in this area will likely focus on applying these advanced formulation technologies to this compound or similar ACAT inhibitors to overcome their inherent bioavailability challenges.
Further Delineation of this compound's Precise Molecular Targeting and Potential Off-Target Effects
While this compound is known to be a potent inhibitor of ACAT, a more detailed understanding of its molecular interactions is crucial for its further development. The existence of two ACAT isoforms, ACAT1 and ACAT2, with distinct tissue distributions and physiological roles, necessitates the development of isoform-selective inhibitors to minimize potential side effects.
The failure of several non-selective ACAT inhibitors in clinical trials has been attributed, in part, to adverse effects stemming from the inhibition of ACAT1 in macrophages, which can lead to an accumulation of free cholesterol and subsequent cytotoxicity. nih.gov Therefore, selective inhibition of ACAT2, which is primarily found in the intestines and liver, is considered a more promising therapeutic strategy for hypercholesterolemia. nih.govnih.gov
Future research should focus on:
High-Resolution Structural Studies: Elucidating the crystal structure of ACAT enzymes in complex with inhibitors like this compound can provide insights into the specific binding interactions and guide the design of more selective compounds. researchgate.netnih.govresearchgate.net
Computational Modeling: Molecular docking and dynamics simulations can be employed to predict the binding affinity and selectivity of new inhibitor designs for ACAT1 and ACAT2. nih.govtandfonline.com
Comprehensive Off-Target Profiling: Systematic screening of this compound against a broad panel of enzymes and receptors is necessary to identify any unintended molecular targets. creative-biolabs.com This can help to proactively identify and mitigate potential side effects. For instance, the ACAT inhibitor avasimibe was found to have off-target effects, including the activation of the pregnane X receptor, which could alter the metabolism of other drugs. nih.gov
Investigation into Potential Combination Therapies Involving this compound
Given the complex nature of diseases like atherosclerosis, combination therapy represents a promising approach to enhance therapeutic efficacy and overcome drug resistance. The combination of an ACAT inhibitor like this compound with other lipid-lowering agents, such as statins, has been a key area of investigation.
Statins work by inhibiting HMG-CoA reductase, a key enzyme in cholesterol synthesis, while ACAT inhibitors target the esterification of cholesterol. The complementary mechanisms of action of these two drug classes suggest that their combination could lead to synergistic effects on lipid reduction and atherosclerosis regression. nih.gov
Preclinical studies combining the ACAT inhibitor avasimibe with atorvastatin in an animal model of atherosclerosis demonstrated beneficial effects on both plaque regression and stability. nih.govkarger.com Another study showed that the combination of avasimibe and simvastatin could not only halt the progression of atherosclerotic lesions but also promote their regression. nih.gov
Future research in this area should aim to:
Identify Optimal Combination Partners: Beyond statins, other classes of drugs, such as PCSK9 inhibitors or ezetimibe, could be explored in combination with ACAT inhibitors.
Elucidate Mechanisms of Synergy: Understanding the molecular basis for the enhanced efficacy of combination therapies is crucial for optimizing treatment regimens.
Conduct Well-Designed Clinical Trials: Rigorous clinical studies are needed to evaluate the safety and efficacy of combination therapies involving ACAT inhibitors in relevant patient populations.
Translational Research Considerations and Pathways to Clinical Development
The journey of an investigational compound like this compound from preclinical research to clinical application is fraught with challenges. The history of ACAT inhibitors is marked by disappointing clinical trial outcomes, where promising preclinical results did not translate into clinical benefit in humans. nih.govmedscape.orgresearchgate.netnih.govmdpi.com
Several factors may have contributed to these failures, including:
Lack of Efficacy: Some ACAT inhibitors failed to show a significant benefit in reducing atheroma volume in clinical trials. nih.govovid.com
Potential for Adverse Effects: Non-selective ACAT inhibition has been associated with concerns about cytotoxicity due to free cholesterol accumulation. nih.gov Furthermore, some trials of ACAT inhibitors were halted due to unfavorable effects, including an increase in cardiovascular events in the treatment group. nih.govmedscape.org
Species Differences: The metabolic and physiological differences between animal models and humans can lead to discrepancies in drug efficacy and safety.
For the future clinical development of ACAT inhibitors, a more robust translational research pathway is essential. This includes:
Improved Preclinical Models: The use of more predictive animal models and human-derived in vitro systems can help to better assess the potential efficacy and safety of new compounds.
Biomarker Development: Identifying and validating biomarkers that can predict patient response to ACAT inhibitors would enable a more personalized medicine approach.
Rigorous Clinical Trial Design: Clinical trials must be carefully designed to assess clinically meaningful endpoints and to adequately evaluate the safety profile of the investigational drug.
The path forward for compounds like this compound will depend on the ability of researchers to address these fundamental challenges in drug development. A deeper understanding of the compound's properties and a more strategic approach to its clinical evaluation will be critical for realizing its therapeutic potential.
Conclusion: Synthesizing the Academic Understanding of Rp 64477
Summary of Key Research Findings on RP-64477's Biological Activities and Mechanisms
There are no specific research findings available in the public domain that detail the biological activities or the precise mechanisms of action of this compound. Scientific inquiry into this compound, if any exists, has not been published in accessible academic journals or presented at scientific conferences. Therefore, a summary of its effects on cellular or physiological processes cannot be constructed.
Remaining Knowledge Gaps and Strategic Research Priorities for this compound
Given the absence of foundational research, the primary knowledge gap is the very existence and characterization of this compound's biological effects. Strategic research priorities would logically begin with foundational in vitro and in vivo studies to determine if this compound has any discernible biological activity. Future research would need to address fundamental questions about its targets, efficacy, and potential therapeutic applications. Without any initial data, it is impossible to define more specific research priorities.
Q & A
Q. What is the primary mechanism of action of RP-64477, and how does it relate to cholesterol metabolism?
this compound is a potent inhibitor of Acyl-coenzyme A:cholesterol O-acyltransferase (ACAT), an enzyme critical for esterifying free cholesterol into cholesteryl esters for intracellular storage and lipoprotein assembly. By blocking ACAT, this compound disrupts cholesterol homeostasis, potentially reducing atherogenic lipid accumulation. Methodologically, confirm its mechanism using in vitro ACAT activity assays (e.g., radiolabeled cholesterol incorporation) in cell lines like CaCo-2 (intestinal), HepG2 (hepatic), or THP-1 (monocytic) .
Q. How do the IC50 values of this compound vary across different cell models, and what factors might explain these differences?
this compound exhibits tissue-specific potency: IC50 values are 113 nM (CaCo-2), 503 nM (HepG2), and 180 nM (THP-1). These discrepancies may arise from differences in ACAT isoform expression (ACAT1 vs. ACAT2), lipid microenvironments, or assay conditions. To validate, compare isoform-specific knockdown models or use orthogonal assays (e.g., fluorescence-based cholesterol esterification) .
Q. What are the recommended cell lines and experimental conditions for studying this compound's effects on ACAT activity?
Use validated cell models:
- CaCo-2 for intestinal ACAT activity.
- HepG2 for hepatic cholesterol metabolism.
- THP-1 (differentiated into macrophages) for monocytic/macrophage lipid accumulation studies. Standardize conditions by pre-incubating cells with lipoprotein-deficient serum to upregulate ACAT activity before inhibitor treatment .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound's efficacy data between in vitro and in vivo models?
Discrepancies may stem from pharmacokinetic factors (e.g., bioavailability, tissue distribution) or compensatory pathways (e.g., alternative lipid transporters). To address this:
- Perform pharmacokinetic/pharmacodynamic (PK/PD) profiling in animal models.
- Combine this compound with inhibitors of compensatory mechanisms (e.g., NPC1L1 for intestinal uptake).
- Use tracer studies (e.g., deuterated cholesterol) to quantify esterification flux in vivo .
Q. What methodological strategies ensure reproducibility when measuring ACAT inhibition by this compound?
- Assay Validation : Include positive controls (e.g., avasimibe) and negative controls (ACAT-knockout cells).
- Data Normalization : Express activity as % inhibition relative to baseline (untreated cells) and vehicle controls.
- Replication : Test multiple cell passages and independent batches of this compound to rule out batch-specific variability .
Q. How can researchers optimize dose-response experiments for this compound to account for cell-type-specific toxicity?
- Conduct preliminary cytotoxicity assays (e.g., MTT, LDH release) across a broad concentration range (1 nM–100 µM).
- Use ACAT-specific readouts (e.g., BODIPY-cholesterol esterification) to distinguish target effects from off-target toxicity.
- Apply Hill slope analysis to quantify potency shifts in sensitive vs. resistant cell lines .
Q. What are the implications of this compound's selectivity for ACAT isoforms (ACAT1 vs. ACAT2) in experimental design?
ACAT1 is ubiquitously expressed, while ACAT2 is liver- and intestine-specific. To isolate isoform contributions:
- Use siRNA or CRISPR-Cas9 isoform-specific knockdown models.
- Compare this compound's effects in ACAT1-KO vs. wild-type cells.
- Pair with isoform-selective inhibitors (e.g., pyripyropene A for ACAT2) .
Data Analysis and Interpretation
Q. How should researchers statistically analyze heterogeneous ACAT inhibition data from multi-cell-line studies?
- Apply mixed-effects models to account for inter-cell-line variability.
- Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare IC50 values across cell types.
- Include effect size metrics (e.g., Cohen’s d) to quantify biological significance beyond statistical thresholds .
Q. What computational tools can predict this compound's off-target interactions or synergies with other lipid-modifying agents?
- Molecular Docking : Use AutoDock Vina to simulate this compound binding to non-ACAT targets (e.g., SOAT1/2).
- Pathway Analysis : Leverage KEGG or Reactome to identify pathways co-regulated with ACAT inhibition.
- Synergy Screening : Perform high-throughput combinatorial screens with statins or PCSK9 inhibitors .
Experimental Design and Validation
Q. What steps ensure rigorous validation of this compound's effects in primary cell models or animal studies?
- Primary Cells : Isolate primary hepatocytes or enterocytes from ACAT1/2-KO mice to confirm target specificity.
- Animal Models : Use atherosclerosis-prone models (e.g., ApoE⁻/⁻ mice) with histopathological endpoints (e.g., Oil Red O staining).
- Blinding : Implement double-blinded dosing and outcome assessments to minimize bias .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
